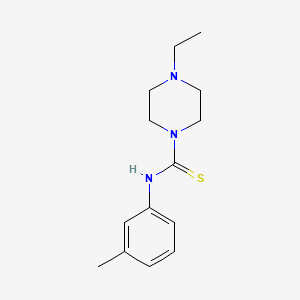
4-ethyl-N-(3-methylphenyl)-1-piperazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethyl-N-(3-methylphenyl)-1-piperazinecarbothioamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as EMPTI and has a molecular formula of C14H22N2S. EMPTI belongs to the class of piperazine derivatives and is synthesized through a multi-step process.
Mécanisme D'action
The mechanism of action of EMPTI is not fully understood. However, studies have shown that EMPTI can interact with various cellular targets such as DNA, enzymes, and receptors. EMPTI has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In addition, EMPTI has been shown to interact with dopamine receptors, which may explain its potential use in the treatment of Parkinson's disease.
Biochemical and Physiological Effects
EMPTI has been shown to have various biochemical and physiological effects. Studies have shown that EMPTI can induce apoptosis in cancer cells, inhibit the growth of cancer cells, and reduce the production of reactive oxygen species. In addition, EMPTI has been shown to have neuroprotective effects, reduce inflammation, and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
EMPTI has several advantages for laboratory experiments. This compound is relatively easy to synthesize and purify, making it readily available for research purposes. In addition, EMPTI has been shown to have activity against various diseases, making it a promising candidate for drug development. However, there are some limitations to using EMPTI in laboratory experiments. The mechanism of action of EMPTI is not fully understood, and more research is needed to elucidate its cellular targets. In addition, EMPTI has not been extensively studied in vivo, and its safety and efficacy in humans are not yet known.
Orientations Futures
There are several future directions for research on EMPTI. One potential area of research is the development of EMPTI derivatives with improved activity and selectivity. Another area of research is the study of the mechanism of action of EMPTI, which may provide insights into its cellular targets and potential therapeutic applications. In addition, more research is needed to evaluate the safety and efficacy of EMPTI in vivo and in clinical trials. Overall, EMPTI is a promising compound that has the potential to be used in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of EMPTI involves the reaction of 1-(3-methylphenyl)piperazine with ethyl isothiocyanate in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure EMPTI. The synthesis of EMPTI is a complex process that requires expertise in synthetic chemistry.
Applications De Recherche Scientifique
EMPTI has been the subject of extensive scientific research due to its potential therapeutic applications. This compound has been shown to have activity against various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. EMPTI has been studied for its ability to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. In addition, EMPTI has been shown to have neuroprotective effects and has the potential to be used in the treatment of neurodegenerative diseases.
Propriétés
IUPAC Name |
4-ethyl-N-(3-methylphenyl)piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3S/c1-3-16-7-9-17(10-8-16)14(18)15-13-6-4-5-12(2)11-13/h4-6,11H,3,7-10H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGVMILYUDRQCQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=S)NC2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-N-(3-methylphenyl)piperazine-1-carbothioamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

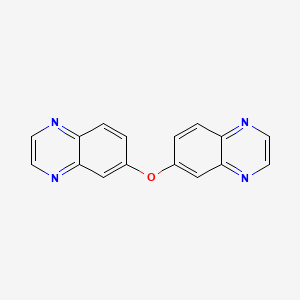

![N-{1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}propanamide](/img/structure/B5886927.png)
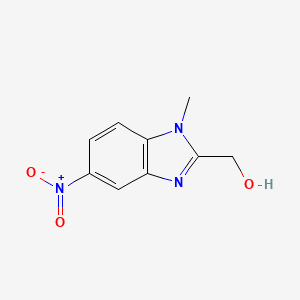
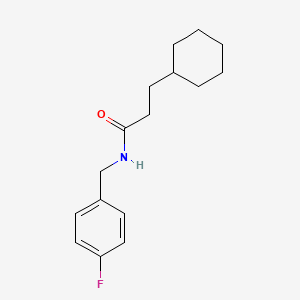


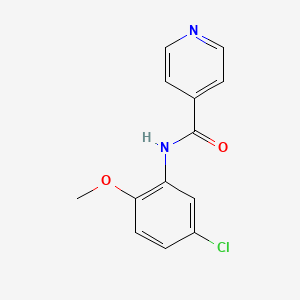
![N-(3-acetylphenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5886956.png)
![4-bromo-3-[(isopropylamino)sulfonyl]benzoic acid](/img/structure/B5886959.png)
![ethyl 6,7,8-trifluoro-1-[formyl(methyl)amino]-4-oxo-1,4-dihydro-3-quinolinecarboxylate](/img/structure/B5886969.png)
![4-(4-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B5886975.png)
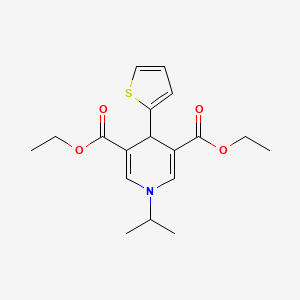
![4-bromo-N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}benzamide](/img/structure/B5886991.png)